molecular formula C20H18N4O2S B2499502 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207055-73-9

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2499502
CAS RN: 1207055-73-9
M. Wt: 378.45
InChI Key: IUGMUTPSEDSMSO-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications

Fluorophores and Visible Light Organophotocatalysts

This compound, based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, has been extensively researched for use in photovoltaics or as fluorescent sensors . The BTZ group has also been researched for photocatalytic applications .

Photovoltaics

The BTZ motif has received appreciable attention as a strongly electron accepting moiety, primarily for use in photovoltaic applications .

Fluorescent Sensors

The BTZ group has been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Photocatalytic Applications

The BTZ group has been researched for photocatalytic applications, although this has mainly been limited to heterogeneous systems involving BTZ containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .

Organic Electronics

Benzo[c][1,2,5]thiadiazole (BTD) is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .

NIR-II Imaging Probes

Organic nanoparticle-based NIR-II imaging probes have been prepared using this scaffold, which allowed for in vivo and high-resolution imaging of the blood vessels of the tumor .

Ternary PSCs

A simple small molecule of 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF), is first used as a second acceptor material to fabricate efficient ternary PSCs .

Photovoltaic Materials

A thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

Mechanism of Action

Target of Action

Compounds containing the benzo[c][1,2,5]thiadiazole (btz) group have been extensively researched for use in photovoltaics and as fluorescent sensors . They are known to interact with various biological targets, particularly those involved in electron transfer processes .

Mode of Action

The mode of action of this compound is likely related to its electron-deficient nature. The BTZ group is a strongly electron-accepting moiety . When this compound interacts with its targets, it may cause changes in the electron density of the target molecules, leading to alterations in their function .

Biochemical Pathways

Given the electron-accepting nature of the btz group, it is plausible that this compound could influence pathways involving electron transfer processes .

Pharmacokinetics

Compounds with similar structures have been shown to exhibit high stability and porosity, which could potentially influence their bioavailability .

Result of Action

Compounds containing the btz group have been used as fluorescent sensors, suggesting that they may have the ability to alter cellular fluorescence properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other electron-rich molecules in the environment could potentially affect the compound’s electron-accepting properties . Additionally, the physical properties of the environment, such as temperature and pH, could also influence the compound’s stability and efficacy .

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-19(14-4-6-17-18(10-14)23-27-22-17)21-16-5-3-12-7-8-24(11-15(12)9-16)20(26)13-1-2-13/h3-6,9-10,13H,1-2,7-8,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGMUTPSEDSMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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